tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number
An In-depth Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This guide provides a comprehensive technical overview of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic compound in modern organic and medicinal chemistry. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold in Chemical Synthesis
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, identified by the CAS Number 325486-45-1 , is a dihydropyridone derivative that has garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring a reactive keto group and a protective tert-butoxycarbonyl (Boc) group, makes it an exceptionally useful building block for the synthesis of complex molecules with notable pharmacological potential.[1] This guide aims to provide a deep understanding of this compound, grounded in scientific literature and practical application.
Core Chemical and Physical Properties
A summary of the key properties of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 325486-45-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2][3] |
| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |
| Synonyms | 1-Boc-2,3-dihydropyridin-4(1H)-one, 1-Boc-4-oxo-2,3-dihydropyridine, N-Boc-2,3-dihydro-4-pyridone | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents and oils | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be achieved through various routes. A common and effective method involves the protection of piperidin-4-one followed by subsequent oxidation or elimination reactions.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis, emphasizing the key transformations.
Caption: Generalized synthetic workflow for tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.
Step 1: N-Boc Protection of Piperidin-4-one [4][5]
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Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
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Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and stir the mixture vigorously for 16 hours at room temperature.
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Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material should be consumed, and a new, less polar spot corresponding to the Boc-protected product should appear.
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Work-up by diluting with diethyl ether and washing with a 5% aqueous solution of KHSO₄, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-oxopiperidine-1-carboxylate. The product should be a white to off-white solid.
Step 2: α-Bromination [4]
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Dissolve the N-Boc-4-oxopiperidine (1.0 eq.) in a mixture of THF and diethyl ether.
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Add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add bromine (Br₂, 1.0 eq.) dropwise over 30 minutes. The red-brown color of bromine should dissipate as it reacts.
-
Stir the reaction at 0°C for 18 hours.
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Validation Checkpoint: TLC analysis should show the formation of a new, slightly more polar spot than the starting material.
-
Filter off any solids and concentrate the organic layer. Purify by flash column chromatography to obtain tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Step 3: Elimination to Form the Dihydropyridone
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Dissolve the α-bromo ketone from the previous step in a suitable solvent such as DMF.
-
Add a non-nucleophilic base like lithium carbonate (Li₂CO₃) and a salt such as lithium bromide (LiBr).[4]
-
Heat the reaction mixture to 75°C for 3 hours.[4]
-
Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the product spot confirm the elimination.
-
After cooling to room temperature, extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography to yield pure tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Spectroscopic Characterization
The structure of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be unequivocally confirmed by spectroscopic methods.
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¹H-NMR: Key signals include a singlet for the nine protons of the tert-butyl group at approximately δ 1.05 ppm, a triplet for the two protons of the methylene group at C2 at around δ 4.19 ppm, and a triplet for the vinylic proton at C5 at about δ 5.59 ppm.[1]
-
¹³C-NMR: The carbonyl carbons are characteristic, with the keto-carbonyl appearing around δ 194.9 ppm and the ester carbonyl at approximately δ 157.7 ppm.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of the enone system and the Boc-protecting group.
Caption: Key chemical transformations of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
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Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative under appropriate conditions.[1]
-
Reduction: The ketone functionality is susceptible to reduction by hydride reagents to afford the corresponding alcohol.[1]
-
Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization at the nitrogen atom. The ester can also be substituted under specific conditions.[1]
Applications in Research and Drug Development
This dihydropyridone derivative serves as a crucial scaffold in the discovery of novel therapeutic agents.
-
Medicinal Chemistry:
-
Calcium Channel Blockers: Dihydropyridine derivatives are well-known for their calcium channel blocking properties, which are beneficial in the treatment of cardiovascular diseases.[1] Compounds of this class have the potential to selectively inhibit L-type calcium channels, making them candidates for antihypertensive and antianginal medications.[1]
-
Anticancer Properties: Dihydropyridone derivatives have shown promise in prostate cancer research due to their potent antiandrogen activity.[1] Structure-activity relationship (SAR) studies have identified analogs that can effectively reduce Prostate-Specific Antigen (PSA) levels in human prostate cancer cell lines.[1] The mechanism of action often involves targeting the Androgen Receptor (AR).[1] Furthermore, some derivatives have exhibited cytotoxic effects against other cancer cell lines, such as breast cancer, with IC50 values in the micromolar range.[1]
-
-
Organic Synthesis:
-
Library Synthesis: The presence of multiple functional groups allows for extensive diversification, making it an excellent building block for the generation of chemical libraries for high-throughput screening and lead optimization campaigns.[1]
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and being toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Conclusion
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a high-value synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its versatile reactivity and utility as a scaffold for drug discovery underscore its importance in the field. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the endeavors of researchers and drug development professionals.
References
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PubChem. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]
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National Institutes of Health (NIH). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
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Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]
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MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
ACS Publications. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. [Link]
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